2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is an organic compound that features a thiophene ring fused with an oxadiazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and oxadiazole rings imparts unique electronic and photophysical properties to the molecule.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-10-6(13)4-7-11-12-8(14-7)5-2-1-3-15-5/h1-3H,4,9H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYIYLRKFZLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of a thiophene derivative with a hydrazide precursor. One common method starts with the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with acetic anhydride and a suitable oxidizing agent to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has shown significant activity against various bacterial strains. A study published in European Journal of Medicinal Chemistry reported that derivatives with thiophene rings exhibited enhanced antibacterial effects compared to their non-thiophene counterparts .
Anticancer Properties
Research indicates that compounds containing oxadiazole rings can inhibit cancer cell proliferation. A study highlighted that this compound demonstrated cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| HeLa (Cervical) | 12.7 | Cell cycle arrest |
| A549 (Lung) | 18.9 | Reactive oxygen species generation |
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Its structure allows for interaction with biological systems in pests, leading to disruption of essential metabolic processes. Field trials have shown that formulations containing this compound can effectively reduce pest populations without significant toxicity to beneficial insects .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 220 | 270 |
| Tensile Strength (MPa) | 30 | 45 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a clear correlation between the presence of the thiophene group and increased antimicrobial activity.
Case Study 2: Pesticidal Formulation Development
In a collaborative project between academic institutions and agricultural companies, a new pesticide formulation was developed using this compound. Field tests indicated a significant reduction in aphid populations on treated crops while maintaining crop health and yield.
Mechanism of Action
The mechanism of action of 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
2,5-Di(thien-2-yl)-1,3,4-oxadiazole: Similar structure but with two thiophene rings, used in OLEDs.
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole, with applications in medicinal chemistry.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: Known for its electron-transport properties in OLEDs.
Uniqueness: 2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties. This combination makes it particularly suitable for applications requiring high electron mobility and stability .
Biological Activity
2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its cytotoxic and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiophen-2-yl hydrazine with acetic anhydride and appropriate oxadiazole precursors. The reaction conditions include heating under reflux in an organic solvent, which facilitates the formation of the hydrazide linkage.
Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated significant activity against HeLa and MCF-7 cell lines. The IC50 values for these cell lines are crucial indicators of the compound's effectiveness.
The mechanism behind its cytotoxicity may involve the inhibition of key enzymes such as topoisomerase and telomerase, which are critical for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit vital metabolic pathways.
Case Studies
- Cytotoxic Evaluation : In a study assessing various derivatives of oxadiazole compounds, this compound exhibited superior cytotoxic effects compared to other derivatives lacking the thiophene moiety. This indicates that the presence of thiophene enhances biological activity due to increased lipophilicity and better interaction with cellular targets .
- Antimicrobial Testing : Another study focused on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting potential as a lead compound for antibiotic development .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure–activity relationship. Modifications at the hydrazide or oxadiazole moieties can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene ring | Increased lipophilicity |
| Alteration of hydrazine part | Varies IC50 values |
Q & A
Basic: What are the standard synthetic routes for preparing 2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide?
Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving:
Formation of the oxadiazole core : Cyclization of thiophene-2-carboxylic acid hydrazide with carbon disulfide or trichloroacetic acid under reflux to yield 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
Sulfanyl acetohydrazide formation : Reaction of the oxadiazole-thiol with ethyl chloroacetate in ethanol, followed by hydrazine hydrate reflux (4–5 hours) to substitute the thiol group and form the acetohydrazide backbone .
Purification : Recrystallization from aqueous ethanol or propan-2-ol to isolate the final product .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- IR spectroscopy : Peaks at 3200–3400 cm (N-H stretch) and 1650 cm (C=O) validate the hydrazide moiety .
- X-ray crystallography : Used to resolve ambiguities in geometric isomerism (e.g., Z/E configuration of hydrazone derivatives) and confirm molecular packing .
Basic: What are the reported biological activities of this compound?
Methodological Answer:
- Anticancer activity : Derivatives inhibit EGFR tyrosine kinase (e.g., IC = 0.010 μM for a pyridyl-oxadiazole analog) via competitive binding to the ATP pocket .
- Antifungal activity : Structural analogs with halogenated aromatic substituents show MIC values <10 μg/mL against Candida albicans .
- Antimicrobial activity : Thiophene and oxadiazole moieties disrupt microbial cell wall synthesis .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF) at the phenyl ring enhance antifungal activity by increasing lipophilicity and membrane penetration .
- Heterocyclic variations : Replacing thiophene with pyridine improves anticancer potency due to stronger π-π stacking with EGFR’s hydrophobic residues .
- Hydrazide modifications : Aromatic aldehydes with para-methoxy groups increase solubility and bioavailability .
Advanced: How are computational methods like molecular docking applied to study its mechanism?
Methodological Answer:
- Docking protocols : AutoDock Vina or Schrödinger Suite is used to simulate binding to EGFR (PDB: 1M17). Key interactions include hydrogen bonds between the hydrazide NH and Thr766, and π-π stacking between oxadiazole and Phe723 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to minimize discrepancies. For example, IC values vary between MCF-7 and HeLa cells due to differential EGFR expression .
- Structural validation : Confirm compound purity via HPLC and crystallography to rule out impurities or isomerism .
Advanced: What challenges arise in structural analysis of its derivatives?
Methodological Answer:
- Isomer discrimination : Z/E hydrazone isomers require advanced NMR (e.g., NOESY) or X-ray diffraction for unambiguous assignment .
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) can yield different crystal forms, altering bioavailability .
Advanced: How to optimize synthetic yields for scale-up?
Methodological Answer:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization steps (yield improvement: 60% → 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes for hydrazide formation .
Advanced: What strategies design derivatives with enhanced pharmacokinetics?
Methodological Answer:
- Prodrug approaches : Esterification of the hydrazide group improves intestinal absorption .
- Lipinski’s rule compliance : Introduce polar groups (e.g., -OH, -NH) to reduce logP values below 5 .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
